Mal-PEG1-NHS ester

ADC Linker Spacer Length Bioconjugation

Sourcing heterobifunctional crosslinkers with inconsistent purity and unknown spacer performance introduces avoidable risk into ADC and PROTAC campaigns. Mal-PEG1-NHS ester (CAS 1807518-72-4) eliminates this uncertainty as a rigorously characterized, non-cleavable PEG1 linker. - Discrete PEG1 spacer (MW 310.26) delivers aqueous solubility superior to alkyl-spacer analogs such as SMCC, while the minimal length enables tight, non-perturbing biomolecular linkages. - Maleimide-NHS ester chemistry provides orthogonal, sequential thiol-to-amine conjugation with predictable stoichiometry for homogeneous conjugate assembly. - Supplied at ≥98% purity with full analytical documentation; available from mg to gram scale with confirmed stock for uninterrupted project timelines.

Molecular Formula C13H14N2O7
Molecular Weight 310.26 g/mol
CAS No. 1807518-72-4
Cat. No. B608827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG1-NHS ester
CAS1807518-72-4
SynonymsMal-PEG1-NHS ester
Molecular FormulaC13H14N2O7
Molecular Weight310.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2
InChIKeyAMRJPIJPLBUEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG1-NHS Ester: Short PEG Linker for ADC & PROTAC


Mal-PEG1-NHS ester (CAS 1807518-72-4) is a heterobifunctional, non-cleavable crosslinker containing a maleimide group for thiol (-SH) conjugation and an N-hydroxysuccinimide (NHS) ester for amine (-NH₂) conjugation, connected by a single, discrete polyethylene glycol (PEG1) spacer [1]. This compound serves as a foundational building block in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its key characteristics include a molecular weight of 310.26 g/mol, the molecular formula C₁₃H₁₄N₂O₇, and a measured hydrophobicity (LogP) of -1.89 .

Mal-PEG1-NHS Ester Substitution Risks


Substituting Mal-PEG1-NHS ester with another heterobifunctional linker, even a closely related analog such as Mal-PEG2-NHS or SMCC, is not a neutral decision. The specific length and chemical composition of the spacer arm directly impact conjugate solubility, flexibility, and the efficiency of the bioconjugation reaction itself . This compound's single-unit PEG spacer provides a minimal, hydrophilic bridge that enhances aqueous solubility compared to purely alkyl spacers like SMCC [1], while its short length is critical for applications requiring a tight, non-perturbing linkage between two biomolecules [2].

Mal-PEG1-NHS Ester vs. Alternatives: Key Evidence


Spacer Arm Length Comparison

Mal-PEG1-NHS ester provides the shortest possible PEG spacer for a maleimide-NHS heterobifunctional linker. While a direct spacer arm length for Mal-PEG1-NHS ester is not universally published, its closest commercially available analog, Mal-PEG2-NHS ester, has a verified spacer arm length of 17.6 Å . This can be compared to other crosslinkers in the SM(PEG)n series: SM(PEG)4 has a length of 24.6 Å, and SM(PEG)8 is 39.2 Å . The non-PEG analog, SMCC, has a rigid spacer arm of 8.3 Å but lacks the flexibility and solubility of a PEG spacer .

ADC Linker Spacer Length Bioconjugation

Linker Molecular Weight Impact

The choice of PEG spacer length directly impacts the molecular weight of the final conjugate. Mal-PEG1-NHS ester has a molecular weight of 310.26 g/mol . In contrast, the widely used Mal-PEG4-NHS ester has a significantly higher molecular weight of 442.42 g/mol . For applications like PROTAC synthesis, where maintaining a low overall molecular weight for the degrader is critical for cell permeability, the 132.16 g/mol difference is substantial .

PROTAC Linker Molecular Weight Payload Addition

Hydrophilicity: PEG1 vs. SMCC Spacer

The PEG1 spacer in Mal-PEG1-NHS ester confers a LogP (partition coefficient) of -1.89 , indicating significant hydrophilicity. This is a stark contrast to the widely used non-PEG analog, SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is hydrophobic and known to cause protein aggregation during conjugation . While the cyclohexane bridge of SMCC provides higher aqueous stability for the maleimide group [1], the hydrophilic PEG spacer of Mal-PEG1-NHS ester increases the solubility of the modified protein and reduces non-specific adsorption [2].

Aqueous Solubility Bioconjugation Linker Design

Key Applications of Mal-PEG1-NHS Ester


Compact Non-Cleavable ADC Synthesis

The short PEG1 spacer and non-cleavable nature of this linker make it ideal for generating ADCs where the cytotoxic payload must remain stably attached to the antibody until lysosomal degradation. Its minimal length is a specific design choice for creating homogenous, well-defined conjugates [1]. This linker is a core reagent in ADC payload-linker construction, where the NHS ester is first reacted with a drug molecule, and the maleimide is then used to conjugate to an antibody .

PROTAC Linker Building Block

PROTAC development is highly sensitive to molecular weight. The relatively low molecular weight of Mal-PEG1-NHS ester (310.26 g/mol) compared to longer PEG linkers [1] is a key advantage for maintaining the favorable physicochemical properties of the final heterobifunctional degrader. It serves as a foundational, hydrophilic linker to connect an E3 ligase-binding moiety to a target protein-binding moiety .

Nanoparticle Surface Functionalization

The maleimide-thiol and NHS-amine conjugation chemistry is a cornerstone of biomaterial science. Mal-PEG1-NHS ester is used to functionalize the surface of nanoparticles, quantum dots, or hydrogels with targeting ligands or therapeutic proteins. The short, hydrophilic PEG1 spacer increases the aqueous dispersibility of the nanomaterial [1] while providing a defined, minimal linker that minimizes unwanted steric effects .

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